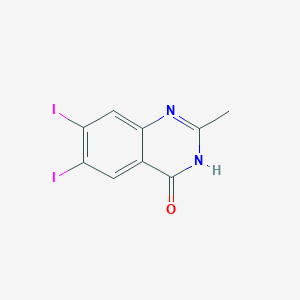

6,7-Diiodo-2-methylquinazolin-4(1H)-one

Description

Significance of the Quinazolinone Core in Synthetic Organic Chemistry

In synthetic organic chemistry, the quinazolinone scaffold serves as a versatile building block for the construction of more complex molecular architectures. A variety of synthetic methodologies have been developed for its preparation, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling techniques. mdpi.comrsc.org The stability of the quinazolinone ring system allows for a wide range of chemical transformations on its periphery, enabling the synthesis of diverse libraries of compounds for various research purposes. The development of efficient synthetic routes to quinazolinone derivatives remains an active area of research, driven by the continuous demand for novel compounds with unique properties. mdpi.com

Overview of Halogenated Quinazolinones in Contemporary Chemical Literature

The introduction of halogen atoms, particularly iodine, onto the quinazolinone scaffold has been shown to significantly influence the physicochemical and biological properties of the resulting molecules. nih.govrsc.org Halogenated quinazolinones are of particular interest in medicinal chemistry and materials science. The presence of halogens can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. rsc.org Furthermore, the carbon-halogen bond serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Specifically, iodinated quinazolinones are recognized for their potential in the development of new therapeutic agents. nih.gov Structure-activity relationship studies of various quinazolinone derivatives have indicated that the presence of a halogen atom at certain positions of the quinazolinone ring can be crucial for their biological activity. nih.gov For instance, the substitution of the quinazolinone aromatic ring with iodine at positions 6 and 8 has been reported to significantly enhance antibacterial activity. nih.gov

Research Focus: The Chemical Landscape of 6,7-Diiodo-2-methylquinazolin-4(1H)-one

Within the class of halogenated quinazolinones, this compound represents a specific and intriguing molecular structure. This compound features two iodine atoms on the benzene (B151609) ring portion of the scaffold and a methyl group at the 2-position of the pyrimidine (B1678525) ring. While extensive research has been conducted on various substituted quinazolinones, detailed studies focusing specifically on the 6,7-diiodo-2-methyl isomer are less prevalent in the current scientific literature.

The unique substitution pattern of this molecule suggests it could be a valuable intermediate in organic synthesis, allowing for regioselective functionalization at the 6- and 7-positions. The presence of the two iodine atoms offers the potential for sequential or dual cross-coupling reactions, leading to the synthesis of complex, polysubstituted quinazolinone derivatives that would be difficult to access through other synthetic routes.

Given the known influence of iodine substitution on the properties of quinazolinones, further investigation into the synthesis, characterization, and potential applications of this compound is a warranted area of chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

194473-05-7 |

|---|---|

Molecular Formula |

C9H6I2N2O |

Molecular Weight |

411.97 g/mol |

IUPAC Name |

6,7-diiodo-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |

InChI Key |

ILXLTYLBQRSKLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)I)I |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6,7 Diiodo 2 Methylquinazolin 4 1h One

Electrophilic Substitution Reactions on the Quinazolinone Ring System

The benzene (B151609) portion of the quinazolinone ring is substituted with two iodine atoms. Both the fused heterocyclic ring and the iodo substituents are deactivating towards electrophilic aromatic substitution (SEAr), meaning these reactions require more forcing conditions than for benzene itself. The incoming electrophile is directed by the existing substituents. Halogens are typically ortho, para-directors. In this case, substitution is possible at the C5 and C8 positions. The directing effects of the iodo groups and the quinazolinone system as a whole will determine the regiochemical outcome.

Further Halogenation (e.g., Bromination, Chlorination)

Further halogenation of 6,7-diiodo-2-methylquinazolin-4(1H)-one is expected to be challenging due to the already electron-deficient nature of the aromatic ring. Standard halogenation conditions, which involve a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), would be necessary to generate a sufficiently powerful electrophile to react with the deactivated ring.

Nitration and Sulfonation Reactivity Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. For this compound, these reactions would require harsh conditions, such as the use of fuming sulfuric acid (for sulfonation) or a mixture of concentrated nitric and sulfuric acids (for nitration), due to the deactivated nature of the substrate.

Nitration : The electrophile is the nitronium ion (NO₂⁺). The reaction would likely yield a mixture of 5-nitro and 8-nitro derivatives, with the exact regioselectivity determined by the combined directing effects of the iodo and quinazolinone functionalities. A patent describing the synthesis of related 6,7-substituted quinazolines involves a nitration step on a similarly substituted precursor, indicating the feasibility of such a transformation.

Sulfonation : This reaction typically uses sulfur trioxide (SO₃) in sulfuric acid. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. This property allows the -SO₃H group to be used as a temporary blocking group to direct other electrophiles to specific positions.

Nucleophilic Substitution Reactions and Displacement of Iodo-Substituents

The displacement of the iodo-substituents on the benzene ring can be achieved through different mechanisms, primarily nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions.

SNAr Reactions Involving the Iodo-Groups

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The this compound scaffold lacks significant activation by strongly electron-withdrawing groups at positions suitable for facilitating the displacement of the C6 or C7 iodo-substituents. Therefore, direct SNAr reactions at these positions with common nucleophiles are generally not feasible under standard conditions. This is in contrast to halo-quinazolines, where a halogen at the C4 position is highly activated by the adjacent ring nitrogen and readily undergoes SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira with iodinated quinazolinones)

The iodo-substituents at the C6 and C7 positions are excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are more reactive than the corresponding bromides or chlorides in these catalytic cycles.

**Suzuki-Miyaura Coupling

Functional Group Interconversions at the 2-Methyl and Quinazolinone N-H/C=O Positions

Modifications and Oxidations of the 2-Methyl Group

The 2-methyl group of the quinazolinone ring is a key site for functionalization. It can undergo condensation reactions with various aldehydes to introduce new substituents. For instance, the reaction of 2-methylquinazolin-4(3H)-one with aldehydes can yield 2-styrylquinazolin-4(3H)-ones. nih.gov This type of aldol (B89426) condensation typically involves the deprotonation of the methyl group to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-carbon double bond, extending the conjugation of the system. While specific studies on this compound are not extensively documented, similar reactivity is anticipated.

The oxidation of the 2-methyl group to a carboxylic acid is another potential transformation, although it can be challenging due to the stability of the quinazolinone ring. youtube.com Strong oxidizing agents would be required, and reaction conditions would need to be carefully controlled to avoid degradation of the heterocyclic core.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Aldol Condensation | Aldehydes, Base or Acid Catalyst | 2-Styrylquinazolin-4(3H)-one derivatives | General reaction for 2-methylquinazolinones. nih.govnih.gov |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 2-Carboxyquinazolin-4(3H)-one derivatives | Potential reaction, but may require harsh conditions. youtube.com |

Derivatization at Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The quinazolinone core possesses two nitrogen atoms, N1 and N3, which can be sites for derivatization, most commonly through alkylation and acylation reactions.

N-Alkylation:

N-alkylation of quinazolinones is a well-established method for introducing a wide range of substituents. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. Studies on related quinazolinone structures, such as 6,7-dimethoxyquinazolin-4-one, have shown that alkylation often occurs regioselectively at the N3 position under various conditions. juniperpublishers.comnih.gov For instance, treatment with alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as DMF is a common protocol. juniperpublishers.com Visible light has also been utilized to promote cascade N-alkylation/amidation reactions of quinazolin-4(3H)-ones. rsc.org

N-Acylation:

Similar to alkylation, N-acylation allows for the introduction of acyl groups at the nitrogen positions. This is typically achieved by reacting the quinazolinone with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base. Research on related heterocyclic systems, like 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, has demonstrated that regioselective mono-N-acylation can be achieved under specific conditions. nih.gov For this compound, acylation would be expected to occur at either the N1 or N3 position, depending on the reaction conditions and the steric and electronic properties of the acylating agent.

| Derivatization | Reagents | Typical Position of Substitution | Reference |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3, Cs2CO3) | N3 | juniperpublishers.comnih.gov |

| N-Acylation | Acyl chlorides, Acyl anhydrides, Base | N1 or N3 | nih.gov |

Transformations of the C4-Carbonyl Group (e.g., chlorination)

The C4-carbonyl group is a versatile functional handle for modifying the quinazolinone scaffold. A key transformation is its conversion to a chloro group, which then serves as a leaving group for nucleophilic aromatic substitution reactions.

Chlorination:

The chlorination of the C4-carbonyl group to yield a 4-chloroquinazoline (B184009) is a common and efficient reaction. This transformation is typically achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net This reaction has been successfully applied to a variety of substituted quinazolinones, including those with electron-donating and electron-withdrawing groups. researchgate.netnih.gov The resulting 4-chloro-6,7-diiodo-2-methylquinazoline is a valuable intermediate for further synthetic elaborations.

Nucleophilic Substitution:

The chlorine atom at the C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents by reacting the 4-chloroquinazoline intermediate with various nucleophiles. Common nucleophiles include amines, anilines, and hydrazines, leading to the formation of 4-amino, 4-anilino, and 4-hydrazino quinazoline derivatives, respectively. nih.govmdpi.combeilstein-journals.org These reactions are often carried out in a suitable solvent and may be facilitated by microwave irradiation. nih.govbeilstein-journals.org

| Reaction | Reagents | Intermediate/Product | Significance |

| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | 4-Chloro-6,7-diiodo-2-methylquinazoline | Creates a reactive site for further functionalization. chemicalbook.comresearchgate.net |

| Nucleophilic Substitution | Amines, Anilines, Hydrazines, etc. | 4-Substituted-6,7-diiodo-2-methylquinazolines | Allows for the introduction of diverse functional groups at the C4 position. nih.govmdpi.combeilstein-journals.org |

Oxidative and Reductive Transformations of the this compound Core

The quinazolinone core itself can undergo oxidative and reductive transformations, although the ring system is generally quite stable. nih.gov

Oxidative Transformations:

The quinazolinone ring is relatively resistant to oxidation. nih.gov However, oxidative cyclization is a common strategy in the synthesis of the quinazolinone scaffold itself, often involving the oxidation of a dihydroquinazoline (B8668462) intermediate. researchgate.netnih.govbeilstein-journals.org For a pre-formed core like this compound, oxidative degradation would likely require harsh conditions.

Reductive Transformations:

The reduction of the quinazolinone core can be achieved under specific catalytic conditions. Hydrogenation of the pyrimidine (B1678525) ring of 3-substituted 4(3H)-quinazolinones has been accomplished using catalysts such as palladium and platinum oxide, leading to the corresponding 1,2-dihydro derivatives. nih.govresearchgate.net Further reduction of the benzene ring is also possible with platinum oxide, which can result in octahydro-4(1H)-quinazolinone diastereomers. nih.gov The presence of the iodo substituents on the benzene ring of this compound might influence the course of these reductions, potentially leading to deiodination under certain conditions.

| Transformation | Reagents and Conditions | Potential Products | Reference |

| Oxidation | Generally resistant | - | nih.gov |

| Reduction of Pyrimidine Ring | H₂, Palladium or Platinum oxide | 1,2-Dihydro-6,7-diiodo-2-methylquinazolin-4(1H)-one | nih.govresearchgate.net |

| Reduction of Benzene Ring | H₂, Platinum oxide | Octahydro-6,7-diiodo-2-methylquinazolin-4(1H)-one | nih.gov |

Mechanistic and Kinetic Studies on 6,7 Diiodo 2 Methylquinazolin 4 1h One Synthesis and Reactivity

Proposed Reaction Mechanisms for Key Synthetic Pathways

The synthesis of the 6,7-Diiodo-2-methylquinazolin-4(1H)-one core structure can be approached through several established routes for quinazolinone formation. The mechanisms for these transformations are critical for optimizing reaction conditions and understanding potential side reactions. Key pathways involve the construction of the heterocyclic ring from suitably substituted anthranilic acid or anthranilamide precursors.

A plausible and widely used method for constructing the 2-methylquinazolin-4(1H)-one scaffold involves the cyclization of a 2-acetamido-benzoic acid derivative. For the target molecule, this would begin with 4,5-diiodoanthranilic acid. This starting material would first be acylated, for instance with acetic anhydride (B1165640), to yield the key intermediate, 2-acetamido-4,5-diiodobenzoic acid. nih.gov The subsequent step involves a condensation reaction with an amine, followed by cyclization and dehydration, often facilitated by a dehydrating agent like phosphorus trichloride, to form the final quinazolinone ring. nih.gov

Radical-Mediated Processes in Quinazolinone Formation

Radical chemistry offers alternative and powerful methods for the formation of the quinazolinone skeleton under mild conditions. These processes typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

One such approach involves the transformation of α-azidyl benzamides into iminyl radicals. rsc.org Under visible light irradiation, a regio-selective hydrogen abstraction and subsequent denitrogenation can generate an iminyl radical, which then cyclizes to afford the quinazolinone core. rsc.org The efficiency of this key cyclization step can be influenced by conformational and substituent effects. rsc.org

Another strategy employs the oxidative radical cyclization of precursors like 2-(azidomethyl)phenyl isocyanides, mediated by systems such as Manganese/TBHP (tert-butyl hydroperoxide). nih.gov Furthermore, visible-light-mediated syntheses from benzyl (B1604629) bromides and 2-aminobenzamides have been developed that proceed via a radical pathway without the need for a photocatalyst. rsc.org Mechanistic studies suggest that the hydrogen bromide generated in situ can promote subsequent steps of the reaction sequence. rsc.org While not demonstrated for this compound specifically, these radical-based methods represent viable, alternative mechanistic pathways for the formation of its core structure.

Table 1: Overview of Radical-Mediated Quinazolinone Synthesis Methods

| Precursor Type | Radical Species | Initiation Method | Key Features |

| α-Azidyl Benzamides | Iminyl Radical | Visible Light Irradiation with NBS | Mild, tin-free conditions. rsc.org |

| 2-(Azidomethyl)phenyl isocyanides | - | Mn/TBHP Oxidation | Oxidative radical cyclization. nih.gov |

| Benzyl Bromides & 2-Aminobenzamides | Benzyl Radical | Visible Light (Photocatalyst-free) | Proceeds at room temperature; autocatalytic promotion by HBr. rsc.org |

Cyclization and Annulation Mechanisms of Quinazolinone Rings

The most common mechanisms for forming the quinazolinone ring involve the annulation of an ortho-substituted aniline (B41778) derivative. The classical approach involves the condensation of a 2-aminobenzamide (B116534) with a source for the C2-methyl group, such as acetic anhydride or acetyl chloride.

A proposed mechanism based on related syntheses involves the following steps:

Condensation: The 2-amino group of a 4,5-diiodoanthranilamide precursor attacks the carbonyl carbon of an acetylating agent, forming an imine intermediate after dehydration. mdpi.com

Intramolecular Cyclization: The amide nitrogen then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered ring intermediate, a dihydroquinazolinone. mdpi.comresearchgate.net

Aromatization: The final step is the elimination of a molecule of water (dehydration) or oxidation to yield the stable, aromatic this compound ring system. researchgate.net

Molecular iodine itself can serve as a catalyst in such cyclization reactions. nih.govrsc.org It can act as a Lewis acid to activate the carbonyl group and as a mild oxidant to facilitate the final aromatization step, making it a versatile reagent in quinazolinone synthesis. mdpi.comrsc.org

Kinetic Investigations of Reaction Rates and Parameters for Iodination and Derivatization

Specific kinetic data, including reaction rates and activation parameters for the synthesis and derivatization of this compound, are not extensively documented in the available literature. However, the kinetics of the key synthetic steps can be inferred from general principles of organic chemistry and studies on analogous systems.

Cyclization: The rate of the ring-closing (annulation) step is governed by several factors:

Nucleophilicity: The nucleophilicity of the attacking nitrogen atom is crucial. The presence of two strongly electron-withdrawing iodine atoms at the 6 and 7 positions would decrease the electron density of the aromatic ring and reduce the nucleophilicity of the aniline amino group in the precursor, likely slowing the initial condensation and cyclization steps compared to an unsubstituted analogue.

Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate, although it may also promote side reactions.

Catalyst: The choice and concentration of an acid or base catalyst, or a dehydrating agent like PCl₃, would significantly impact the rate of condensation and cyclization. nih.gov

Derivatization: The kinetics of subsequent derivatization reactions (e.g., nucleophilic aromatic substitution of the iodine atoms) would be influenced by the nature of the nucleophile, the solvent, and the electronic stabilization of any intermediates. The electron-deficient nature of the di-iodinated ring would make it more susceptible to nucleophilic attack compared to non-halogenated quinazolinones.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to confirming the proposed mechanistic pathways. While transient species are often difficult to isolate, key stable intermediates can be characterized, and the existence of others can be inferred from control experiments and spectroscopic analysis.

In the synthesis of this compound from 4,5-diiodoanthranilic acid, a key and likely isolable intermediate is 2-acetamido-4,5-diiodobenzoic acid . nih.gov This compound is formed after the acylation of the starting material and before the final ring-closing step.

During the cyclization process, several transient intermediates are proposed:

Imine Intermediate: Formed from the condensation of the 2-amino group with the carbonyl source (e.g., an aldehyde or ketone equivalent). This species is typically not isolated but is a crucial step before intramolecular attack. mdpi.com

Dihydroquinazolinone Intermediate: The product of the intramolecular nucleophilic attack is a non-aromatic, saturated heterocyclic intermediate. This species rapidly undergoes oxidation or dehydration to achieve the thermodynamic stability of the aromatic quinazolinone ring system. mdpi.com

Control experiments, such as the addition of radical scavengers like TEMPO, can help to confirm or rule out the involvement of radical intermediates in specific reaction pathways. mdpi.com

Table 2: Proposed Intermediates in the Synthesis of this compound

| Intermediate Type | Proposed Structure/Class | Role in Mechanism | Stability |

| Stable Intermediate | 2-Acetamido-4,5-diiodobenzoic acid | Precursor to cyclization | Isolable nih.gov |

| Transient Intermediate | Imine Species | Product of initial condensation | Not typically isolated mdpi.com |

| Transient Intermediate | Dihydroquinazolinone | Product of intramolecular cyclization | Rapidly aromatizes mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Diiodo 2 Methylquinazolin 4 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of quinazolinone derivatives. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For the parent 2-methylquinazolin-4(3H)-one, aromatic protons typically appear in the range of δ 7.5-8.2 ppm. mdpi.comrsc.org In the case of 6,7-Diiodo-2-methylquinazolin-4(1H)-one, the substitution pattern simplifies the aromatic region. The protons at the C-5 and C-8 positions would be expected to appear as distinct singlets, with their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the adjacent iodine atoms and the fused ring system. The methyl group at the C-2 position typically resonates as a sharp singlet in the upfield region, around δ 2.3-2.7 ppm. rsc.org The N-H proton of the quinazolinone ring is often broad and can appear over a wide range (δ 11.8-12.7 ppm), depending on the solvent and concentration. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically deshielded, appearing around δ 162-164 ppm. mdpi.comrsc.org The C-2 carbon, bearing the methyl group, typically resonates near δ 152 ppm. mdpi.com Carbons bearing iodine (C-6 and C-7) would be expected to appear at significantly higher field (lower ppm values) compared to their unsubstituted counterparts due to the heavy atom effect. Aromatic carbons generally appear between δ 115 and 150 ppm. mdpi.comnih.gov

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignments. researchgate.net

HSQC correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivities of the methyl group and the aromatic C-5 and C-8 positions.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.5 (s, 3H) | ~22 |

| 2 | - | ~153 |

| 4 | - | ~162 |

| 4a | - | ~121 |

| 5 | ~8.3 (s, 1H) | ~132 |

| 6 | - | ~95-100 |

| 7 | - | ~95-100 |

| 8 | ~7.9 (s, 1H) | ~118 |

| 8a | - | ~149 |

| 3-NH | ~12.5 (br s, 1H) | - |

Note: Predicted values are based on data from analogous quinazolinone structures. mdpi.comrsc.orgmdpi.comnih.gov s = singlet, br s = broad singlet.

High-Resolution Mass Spectrometry and Analysis of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence. nih.gov For this compound (C₉H₆I₂N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would serve as a primary confirmation of its identity.

The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments offers further structural proof. uab.edu The quinazolinone scaffold undergoes characteristic fragmentation upon collision-induced dissociation (CID). chemguide.co.uk Common fragmentation pathways include:

Loss of substituents: Initial loss of the C-2 methyl group as a radical.

Ring cleavage: A retro-Diels-Alder (RDA) type cleavage of the pyrimidine (B1678525) ring is a common pathway for quinazolinones. This can result in the loss of neutral fragments.

Loss of Iodine: The carbon-iodine bonds are relatively weak, and fragmentation can proceed via the loss of an iodine radical (I•) or a molecule of hydrogen iodide (HI).

The fragmentation of this compound would be expected to produce a series of daughter ions corresponding to these losses, providing a fragmentation fingerprint that confirms the identity and substitution pattern of the molecule.

Interactive Table 2: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Formula | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | [C₉H₇I₂N₂O]⁺ | 412.8646 |

| [M-I]⁺ | [C₉H₆IN₂O]⁺ | 285.9625 |

| [M-2I]⁺ | [C₉H₆N₂O]⁺ | 159.0553 |

Note: m/z values are for the monoisotopic masses.

Infrared and Ultraviolet-Visible Spectroscopic Analysis for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govmdpi.com A strong, sharp absorption band between 1660-1696 cm⁻¹ is indicative of the C=O (amide) stretching vibration. mdpi.commdpi.com The N-H stretching vibration of the lactam tautomer typically appears as a broad band in the region of 3000-3200 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=N and aromatic C=C stretching vibrations give rise to bands in the 1520-1650 cm⁻¹ region. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophore. The quinazolinone ring system is a conjugated chromophore that gives rise to characteristic absorption bands. nih.gov Typically, quinazolinone derivatives exhibit two main absorption bands: a high-energy band around 220-280 nm attributed to π → π* transitions within the aromatic system, and a lower-energy band between 310-350 nm, which may be assigned to both π → π* and n → π* transitions involving the carbonyl group and nitrogen lone pairs. nih.gov The presence of heavy atoms like iodine, which can participate in conjugation through their lone pairs, may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent compound.

Interactive Table 3: Characteristic Spectroscopic Data for the Quinazolin-4(1H)-one Scaffold

| Spectroscopic Technique | Feature | Typical Range/Value |

| IR Spectroscopy | C=O Stretch | 1660 - 1696 cm⁻¹ mdpi.com |

| N-H Stretch | 3000 - 3200 cm⁻¹ mdpi.com | |

| C=N / C=C Stretch | 1520 - 1650 cm⁻¹ mdpi.com | |

| UV-Vis Spectroscopy | π → π* Transition | ~220 - 280 nm nih.gov |

| n → π* / π → π* Transition | ~310 - 350 nm nih.gov |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. bohrium.com While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-methylquinazolin-4(3H)-one hydrochloride, provides significant insight. nih.gov

X-ray analysis would confirm the connectivity and provide precise bond lengths and angles. It is expected that the fused quinazolinone ring system would be nearly planar. nih.govnih.gov A key structural feature of quinazolin-4(1H)-ones in the solid state is the formation of intermolecular hydrogen bonds. Typically, the N-H donor and the C=O oxygen acceptor of two adjacent molecules form a centrosymmetric dimer motif. nih.gov

Furthermore, the presence of two iodine atoms introduces the possibility of other significant intermolecular interactions, such as halogen bonding (C-I···O or C-I···N), which can play a crucial role in directing the crystal packing arrangement. The analysis would also reveal any π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Chiroptical Properties and Stereochemical Characterization (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized, for instance, by introducing a stereocenter at the C-2 position or by attaching a chiral substituent at the N-3 position. The synthesis of such optically active molecules can be achieved through methods like biomimetic asymmetric reduction. dicp.ac.cn

Should chiral derivatives be prepared, their stereochemical characterization would be essential. Chiroptical techniques, primarily circular dichroism (CD) spectroscopy, are used for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer.

The absolute configuration of the chiral centers could be assigned by comparing the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). This combination of experimental and computational methods provides a reliable means of stereochemical assignment for novel chiral quinazolinone derivatives.

Theoretical and Computational Chemistry Studies of 6,7 Diiodo 2 Methylquinazolin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometry of molecules like 6,7-diiodo-2-methylquinazolin-4(1H)-one. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization to determine the most stable molecular conformation. crystalpen.in

For the quinazolinone core, these calculations would confirm the planarity of the fused ring system. The introduction of two bulky iodine atoms at the 6 and 7 positions of the benzene (B151609) ring is expected to have a minimal distorting effect on the planar quinazolinone ring itself, though they will significantly alter the molecule's electronic properties and molecular surface. Key geometric parameters such as bond lengths and angles can be calculated and compared to experimental data of similar structures to validate the computational model. For instance, in related quinazolinone derivatives, the C=O bond length is typically calculated to be around 1.23 Å, and the C-N bonds within the heterocyclic ring vary between 1.28 and 1.40 Å. crystalpen.in The C-I bond lengths would be predicted to be in the range of 2.08-2.10 Å.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of charge distribution. This analysis on this compound would likely reveal a significant polarization of the C-I bonds, with the iodine atoms bearing a partial negative charge and the attached carbon atoms a partial positive charge. The carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are also expected to be regions of high electron density.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. For the closely related 6-iodo-2-methylquinazolin-4-(3H)-one, experimental ¹³C NMR data shows signals for the carbon attached to iodine (C6) at approximately 91 ppm and the C2 carbon at around 158 ppm. nih.gov For the di-iodinated compound, two distinct signals for the C6 and C7 carbons, both shifted significantly upfield due to the heavy atom effect of iodine, would be predicted. The chemical shifts of the remaining aromatic protons and carbons would also be influenced by the strong electron-withdrawing inductive effect of the two iodine atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. These theoretical spectra can aid in the assignment of experimental vibrational bands. Key predicted vibrational modes would include the C=O stretching frequency, typically observed in the region of 1650-1700 cm⁻¹, C-N stretching vibrations, and the characteristic C-I stretching frequencies which would appear in the far-infrared region (typically below 600 cm⁻¹). A computational study on 2-methyl-4(3H)quinazolinone has shown good correlation between theoretically predicted and experimentally observed FT-IR and FT-Raman spectra. crystalpen.in

Below is an illustrative data table of predicted key vibrational frequencies for a generic 2-methylquinazolin-4(1H)-one scaffold based on DFT calculations, which would be modified by the di-iodo substitution.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) |

| N-H Stretch | ~3450 |

| C-H Stretch (Aromatic) | 3050-3150 |

| C-H Stretch (Methyl) | 2900-3000 |

| C=O Stretch | ~1680 |

| C=N Stretch | ~1620 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-I Stretch | < 600 |

Note: This table is illustrative and based on general frequencies for the quinazolinone core; specific values for this compound would require dedicated calculations.

Reaction Pathway Modeling and Transition State Analysis for Iodination and Derivatization Reactions

Computational modeling can provide valuable insights into the mechanisms of chemical reactions. For the synthesis of this compound, which would likely proceed via electrophilic iodination of the 2-methylquinazolin-4(1H)-one precursor, reaction pathway modeling can be employed to understand the regioselectivity and energetics of the process.

Transition state theory combined with DFT calculations can be used to locate the transition state structures for the sequential iodination at the 6- and 7-positions. By calculating the activation energies for these steps, the model can predict the kinetic feasibility and the likely order of substitution. Such calculations would likely show that the electron-rich benzene ring of the quinazolinone system is activated towards electrophilic substitution, and the model could help in optimizing reaction conditions.

Furthermore, computational modeling can be applied to predict the outcomes of derivatization reactions, for example, N-alkylation or substitution at the 2-methyl group. By modeling the reaction pathways and calculating the relative energies of intermediates and products, the most probable reaction products can be identified.

Analysis of Substituent Effects on Electronic Distribution and Reactivity

The two iodine atoms at the 6 and 7 positions are expected to significantly influence the electronic distribution and reactivity of the quinazolinone ring system. The primary effects of the iodine substituents are their strong inductive electron-withdrawing effect (-I) and their weaker resonance electron-donating effect (+R).

Electronic Distribution: The strong -I effect of the halogens will decrease the electron density of the benzene ring, making it less susceptible to further electrophilic attack. libretexts.org This deactivating effect is a general characteristic of halogen substituents on aromatic rings. libretexts.org A Molecular Electrostatic Potential (MEP) map, generated from DFT calculations, would visually represent this effect, showing a less negative (or even positive) electrostatic potential on the aromatic ring compared to the unsubstituted parent compound.

Reactivity: The altered electronic distribution directly impacts the molecule's reactivity. The decreased electron density on the aromatic ring makes nucleophilic aromatic substitution more feasible, should appropriate reaction conditions be applied. The iodine atoms themselves can act as leaving groups in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a potentially valuable building block for the synthesis of more complex polysubstituted quinazolinones. acs.org

The following table summarizes the expected electronic effects of the di-iodo substitution.

| Substituent Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to the high electronegativity of iodine. | Deactivates the ring towards electrophilic substitution; activates it towards nucleophilic substitution. |

| Resonance Effect (+R) | Donation of lone pair electrons from iodine to the aromatic ring's π-system. | Weakly counteracts the inductive effect, but the -I effect dominates for halogens. |

| Steric Effect | The large size of the iodine atoms can hinder the approach of reactants to adjacent positions. | May influence the regioselectivity of further reactions. |

Molecular Orbital Analysis (e.g., HOMO/LUMO energy levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich regions of the quinazolinone ring, possibly with contributions from the lone pairs of the iodine atoms. The LUMO is likely to be distributed over the π-system of the heterocyclic ring, particularly the C=O and C=N bonds.

The presence of the two iodine atoms is expected to lower the HOMO-LUMO energy gap compared to the non-iodinated parent compound. A smaller energy gap generally implies higher chemical reactivity and polarizability. nih.gov This is consistent with the increased potential for these types of compounds to participate in biological interactions or to be used as reactive intermediates in synthesis. Computational studies on other quinazolinone derivatives have shown that the HOMO-LUMO gap is a key parameter in explaining their bioactivity. crystalpen.in

An illustrative table of calculated frontier orbital energies for a generic substituted quinazolinone is provided below.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 3.5 |

Note: These values are for illustrative purposes and would need to be specifically calculated for this compound.

Applications of 6,7 Diiodo 2 Methylquinazolin 4 1h One in Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Architectures

Heterocyclic compounds are a cornerstone of modern chemistry, with applications spanning from pharmaceuticals to organic electronics. ossila.comsigmaaldrich.com The inherent reactivity of the carbon-iodine bonds in 6,7-diiodo-2-methylquinazolin-4(1H)-one makes it an exceptional starting material for the synthesis of more complex heterocyclic structures. The diiodo-substitution pattern allows for sequential or dual cross-coupling reactions, providing a powerful tool for chemists to introduce a variety of substituents and build intricate molecular frameworks.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be selectively performed at the 6- and 7-positions. This enables the introduction of aryl, alkynyl, and amino groups, respectively, leading to the formation of diverse and highly functionalized quinazolinone derivatives. The ability to perform these transformations sequentially allows for the creation of unsymmetrically substituted products, further expanding the accessible chemical space.

Table 1: Examples of Cross-Coupling Reactions on Di-substituted Quinazolinones

| Coupling Reaction | Reactant | Catalyst | Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 6,7-Diaryl-2-methylquinazolin-4(1H)-one |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 6,7-Dialkynyl-2-methylquinazolin-4(1H)-one |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos | 6,7-Diamino-2-methylquinazolin-4(1H)-one |

This table is illustrative and based on common cross-coupling reactions applied to similar dihalo-heterocyclic systems.

The resulting complex heterocyclic architectures serve as valuable scaffolds for the development of new therapeutic agents and functional materials. The strategic installation of different functional groups can be used to modulate the electronic properties, solubility, and biological activity of the final compounds.

Precursor for Further Functionalization into Novel Chemical Scaffolds

Beyond its direct use in constructing complex heterocycles, this compound also serves as a versatile precursor for the synthesis of entirely new chemical scaffolds. The quinazolinone ring itself can be chemically modified, and the iodo-substituents can be transformed into a wide array of other functional groups, paving the way for the exploration of novel chemical space.

For example, the iodo groups can be converted to other halogens, such as bromine or chlorine, through halogen exchange reactions. This can be advantageous for tuning the reactivity of the molecule in subsequent synthetic steps. Furthermore, the iodo groups can be replaced with a variety of other functionalities, including but not limited to, cyano, nitro, and sulfonyl groups, through nucleophilic aromatic substitution reactions. These transformations dramatically increase the diversity of accessible quinazolinone derivatives.

The 2-methyl group also offers a handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be halogenated to introduce additional reactive sites. These modifications, in combination with the transformations at the 6- and 7-positions, allow for the generation of a vast library of novel quinazolinone-based scaffolds with diverse substitution patterns and potential applications.

Role in the Design and Synthesis of Functional Materials

While the primary focus of quinazolinone chemistry has been in the realm of medicinal chemistry, the unique electronic and photophysical properties of certain quinazolinone derivatives have led to their exploration in the field of functional materials. The extended π-systems that can be constructed from this compound through cross-coupling reactions are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The introduction of electron-donating and electron-accepting groups at the 6- and 7-positions can be used to tune the HOMO and LUMO energy levels of the molecule, thereby controlling its electronic and optical properties. For example, the synthesis of donor-acceptor type molecules based on the quinazolinone scaffold could lead to materials with interesting charge-transfer characteristics.

While the direct application of this compound in functional materials is an emerging area of research, its potential as a versatile building block for the synthesis of novel organic electronic materials is undeniable. The ability to systematically modify its structure and tune its properties makes it a promising candidate for the development of next-generation functional materials.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Diiodinated Quinazolinones

The synthesis of quinazolinone derivatives has evolved significantly, yet the preparation of specifically diiodinated structures often relies on classical methods that may involve harsh conditions or generate substantial waste. frontiersin.orgnih.gov A key future direction is the development of more sustainable and efficient synthetic routes.

Key Research Thrusts:

Green Chemistry Approaches: Future methodologies should prioritize the use of environmentally benign solvents, such as water or bio-based solvents, and catalyst-free conditions where possible. researchgate.net Exploring multicomponent reactions (MCRs) represents a promising avenue, as these strategies can construct complex molecules like diiodinated quinazolinones in a single step from simple precursors, thereby improving atom economy and reducing waste. frontiersin.org

Novel Catalytic Systems: Research into novel catalysts, including magnetically recoverable nanocatalysts, could offer high efficiency and easy separation, enhancing the sustainability of the synthesis. frontiersin.orgmdpi.com Metal-catalyzed reactions, a cornerstone of modern organic synthesis, should be adapted for the specific challenge of di-iodination, potentially through C-H activation or directed iodination techniques. nih.gov

Energy-Efficient Methods: The application of microwave-assisted and ultrasound-promoted synthesis could significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. frontiersin.org | Design of one-pot syntheses using di-iodinated anthranilamides or related precursors. |

| Green Catalysis | Use of non-toxic solvents, catalyst recyclability, mild reaction conditions. researchgate.netmdpi.com | Development of magnetic nanocatalysts or solid-supported catalysts for iodination and cyclization steps. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. nih.gov | Optimization of reaction parameters for the synthesis of 6,7-diiodo-2-methylquinazolin-4(1H)-one. |

Exploration of Undiscovered Reactivity Patterns for the Iodo-Substituents

The two iodine atoms on the 6- and 7-positions of the quinazolinone ring are powerful synthetic handles for further molecular elaboration. While the reactivity of aryl iodides is well-established in cross-coupling reactions, the specific reactivity of the diiodo-quinazolinone scaffold, including potential regioselectivity, remains largely unexplored.

Key Research Thrusts:

Transition-Metal-Catalyzed Cross-Coupling: A systematic investigation into Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions is warranted. This would enable the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 6- and 7-positions, creating libraries of novel compounds. Differentiating the reactivity of the C6-I versus the C7-I bond would be a significant synthetic advancement.

Iodine(III)-Mediated Reactions: The use of hypervalent iodine chemistry could unlock novel transformations at the iodo-positions, potentially leading to unique C-N, C-O, or C-C bond formations under metal-free conditions. nih.gov

Cyclization and Annulation Reactions: The iodo-substituents can serve as anchor points for intramolecular cyclization reactions, leading to the synthesis of more complex, fused heterocyclic systems built upon the quinazolinone core. rsc.orgmdpi.com This could generate rigid, planar molecules with interesting photophysical or biological properties.

| Reaction Type | Potential Substituents/Structures | Significance |

| Suzuki Coupling | Aryl, heteroaryl groups | Access to biaryl and heteroaryl-substituted quinazolinones. |

| Sonogashira Coupling | Alkynyl groups | Introduction of linear, rigid functionalities for materials science or as precursors for further reactions. |

| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Diversification for medicinal chemistry applications. |

| Intramolecular Annulation | Fused ring systems (e.g., pyrrolo, thieno) | Creation of novel polycyclic heteroaromatic compounds. rsc.org |

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers powerful tools to guide the synthesis of new this compound derivatives with desired properties, thereby saving time and resources. rsc.orgnih.govnih.gov In silico methods can predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and material characteristics before a compound is ever synthesized.

Key Research Thrusts:

Structure-Based and Ligand-Based Drug Design: Using molecular docking and pharmacophore modeling, novel derivatives can be designed to target specific biological entities like protein kinases or bromodomains. nih.govresearchgate.net For instance, computational models can predict how modifications at the 6- and 7-positions will affect binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their biological activity. rsc.org This allows for the prediction of the potency of unsynthesized compounds.

Predictive ADMET Modeling: In silico tools can forecast the pharmacokinetic and toxicity profiles of new analogues. This early-stage screening is crucial for prioritizing compounds with a higher probability of success in later stages of drug development. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development process, modern synthesis technologies like flow chemistry and automated platforms should be integrated into the research workflow for diiodinated quinazolinones.

Key Research Thrusts:

Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety (especially for reactions involving hazardous reagents or intermediates), precise control over reaction parameters (temperature, pressure, time), and improved scalability. researchgate.net The synthesis of the this compound core and its subsequent diversification through cross-coupling reactions are well-suited for adaptation to flow chemistry.

Automated Synthesis Libraries: Combining automated synthesis platforms with computational design allows for the rapid generation of large libraries of derivatives. An automated system could perform a series of programmed cross-coupling reactions on the diiodo-scaffold with a diverse set of building blocks, quickly generating hundreds of new compounds for screening.

This integrated approach would create a high-throughput discovery engine, enabling the efficient exploration of the chemical space around the this compound core to identify novel candidates for a wide range of applications.

Q & A

Q. What analytical strategies address discrepancies in spectral data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.